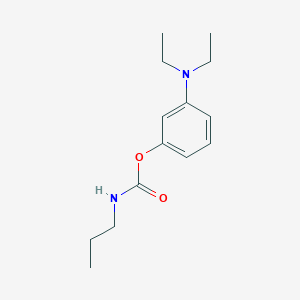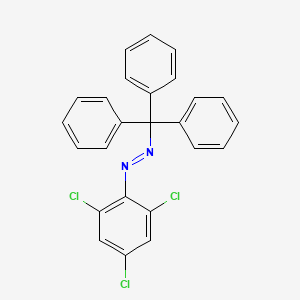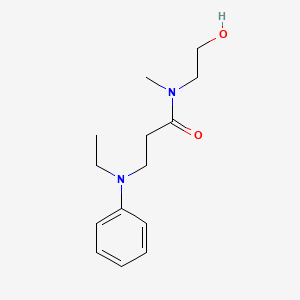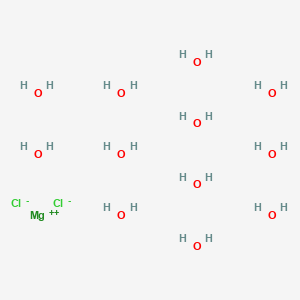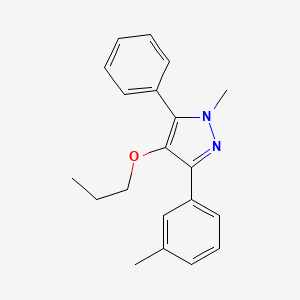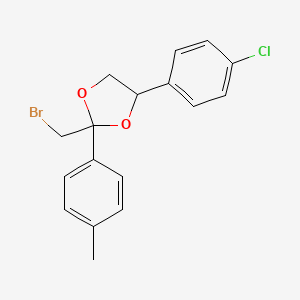
2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic organic compounds containing a five-membered ring with two oxygen atoms and three carbon atoms. This particular compound features bromomethyl, chlorophenyl, and methylphenyl substituents, making it a molecule of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Substituents: The bromomethyl, chlorophenyl, and methylphenyl groups can be introduced through various substitution reactions, often involving halogenation and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The aromatic rings can undergo coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted dioxolanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane would depend on its specific application. Generally, the compound may interact with molecular targets through covalent bonding or non-covalent interactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-4-phenyl-1,3-dioxolane
- 2-(Chloromethyl)-4-(4-chlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-4-(4-methylphenyl)-1,3-dioxolane
Uniqueness
The unique combination of bromomethyl, chlorophenyl, and methylphenyl groups in 2-(Bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane may confer specific chemical properties and reactivity that distinguish it from similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
59365-41-2 |
|---|---|
Molekularformel |
C17H16BrClO2 |
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H16BrClO2/c1-12-2-6-14(7-3-12)17(11-18)20-10-16(21-17)13-4-8-15(19)9-5-13/h2-9,16H,10-11H2,1H3 |
InChI-Schlüssel |
ZCYAMVNUEWOWBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(OCC(O2)C3=CC=C(C=C3)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)
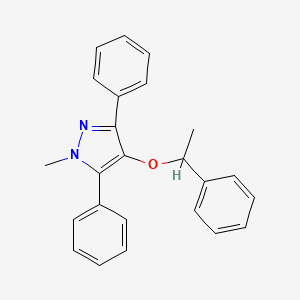
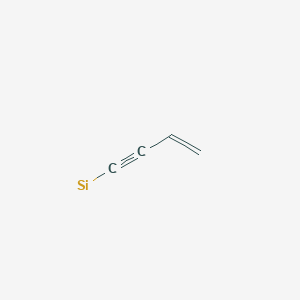

![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
